molecular formula C17H20N2O2 B7744846 C17H20N2O2

C17H20N2O2

Cat. No.: B7744846
M. Wt: 284.35 g/mol
InChI Key: LJAMOZFJLOIFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tropicamide can be synthesized through a multi-step process involving the reaction of N-ethyl-2-phenyl-N-(4-pyridylmethyl)hydracrylamide with various reagents under controlled conditions . The synthesis typically involves:

    Formation of the amide bond: This is achieved by reacting an amine with an acid chloride or an ester.

    Hydroxylation: Introduction of the hydroxyl group to the intermediate compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of Tropicamide involves large-scale chemical reactors where the reaction conditions (temperature, pressure, and pH) are meticulously controlled to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it economically viable .

Chemical Reactions Analysis

Types of Reactions

Tropicamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Tropicamide has a wide range of applications in scientific research:

Mechanism of Action

Tropicamide exerts its effects by blocking muscarinic acetylcholine receptors in the eye, leading to relaxation of the pupillary sphincter muscle and ciliary muscle. This results in pupil dilation and paralysis of the ciliary muscle, facilitating eye examinations . The primary molecular targets are the M3 muscarinic receptors located in the iris and ciliary body .

Comparison with Similar Compounds

Similar Compounds

    Tropisetron: Another compound with the formula C17H20N2O2, used as a serotonin 5-HT3 receptor antagonist.

    Atropine: A muscarinic antagonist with similar effects but a longer duration of action.

    Cyclopentolate: Another mydriatic agent used in ophthalmology.

Uniqueness

Tropicamide is unique due to its short duration of action and rapid onset , making it ideal for diagnostic procedures where temporary pupil dilation is required . Unlike Atropine, which has a longer duration, Tropicamide’s effects wear off within a few hours, reducing the risk of prolonged side effects .

Properties

IUPAC Name

N-phenyl-2-(4-propoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-12-21-16-10-8-14(9-11-16)18-13-17(20)19-15-6-4-3-5-7-15/h3-11,18H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAMOZFJLOIFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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